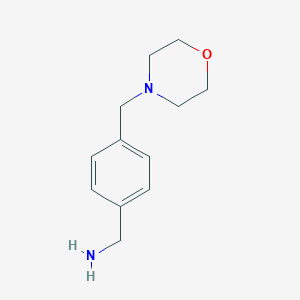

4-Morpholin-4-ylmethylbenzylamine

描述

Significance in Chemical Research

The primary significance of 4-Morpholin-4-ylmethylbenzylamine in the field of chemical research lies in its role as a versatile intermediate. It is particularly valuable in the synthesis of β-amino ketones through Mannich reactions, which are crucial intermediates in the development of new therapeutic agents. Furthermore, its structural components suggest potential for biological activity, leading to its use in studies investigating enzyme inhibition. Research has also explored its utility in the field of proteomics. scbt.com The dihydrochloride (B599025) salt form of the compound is often used to improve its solubility and stability, which facilitates easier handling and storage for laboratory use.

Context as a Benzylamine (B48309) Derivative

As a benzylamine derivative, this compound's chemical identity and reactivity are significantly influenced by the benzylamine group. The synthesis of this compound typically involves a nucleophilic substitution reaction between benzylamine and a morpholine (B109124) derivative. The benzylamine portion of the molecule is a key contributor to its chemical specificity and can undergo various chemical reactions, including substitution reactions with different electrophiles. This reactivity allows for the modification of the molecule to create a library of derivatives for further research.

Role within the Broader Class of Morpholine-Containing Compounds

The presence of the morpholine ring places this compound within a class of compounds recognized for their importance in medicinal chemistry. nih.gov The morpholine moiety is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This feature is known to enhance the binding affinity of molecules to biological targets and can contribute to desirable pharmacokinetic properties. nih.gov Morpholine and its derivatives are considered privileged structures in drug design and are integral to a wide array of bioactive molecules with applications ranging from anticancer to antimicrobial agents. nih.gove3s-conferences.org The morpholine ring's ability to improve aqueous solubility and metabolic stability makes it a valuable component in the design of new drug candidates. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQHFNPBREFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383721 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-84-0 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Morpholin 4 Ylmethylbenzylamine and Its Positional Isomers

Strategies for Benzylamine (B48309) Derivative Construction

Reductive Amination Approaches

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. pearson.com For the synthesis of a primary benzylamine, benzaldehyde can be reacted with ammonia to form an imine, which is subsequently reduced using agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium (Pd) or nickel (Ni). pearson.comias.ac.in This approach is widely used due to its efficiency and the ready availability of starting materials. ias.ac.in The reaction of aromatic aldehydes with aqueous ammonia can sometimes produce hydrobenzamides, which upon reduction with sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.inresearchgate.net

| Method | Description | Typical Reagents |

| Direct Reductive Amination | Carbonyl compound, amine, and reducing agent are mixed together in one pot. | Benzaldehyde, Ammonia, H₂, Metal Catalyst (e.g., Raney Ni) |

| Indirect Reductive Amination | The imine intermediate is formed first and then reduced in a subsequent step. | 1. Benzaldehyde, Ammonia; 2. NaBH₄ or NaBH₃CN |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route to benzylamines by reacting a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, with an amine nucleophile. prepchem.com While using ammonia is a straightforward approach, it often leads to a mixture of primary, secondary, and tertiary amines due to the primary amine product being nucleophilic itself and reacting further with the benzyl halide. prepchem.comlibretexts.org To achieve a more selective synthesis of the primary amine, the Gabriel synthesis is a classic alternative. This method utilizes the phthalimide anion as an ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-benzylphthalimide is then hydrolyzed (often under basic conditions) to release the primary benzylamine. libretexts.org

| Reactants | Reaction Type | Key Feature | Potential Outcome |

| Benzyl Halide + Ammonia | SN2 | Direct amination | Mixture of primary, secondary, tertiary amines |

| Benzyl Halide + Phthalimide anion | Gabriel Synthesis | Controlled, selective amination | Primarily primary amine after hydrolysis |

Mannich-Type Reactions

The Mannich reaction is a three-component condensation reaction that involves an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. youtube.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with the carbon nucleophile (enol form) of the active hydrogen compound. youtube.comnih.gov This reaction is exceptionally useful for synthesizing β-amino ketones, known as Mannich bases, which are valuable intermediates in drug development. By selecting appropriate starting materials, this method can be adapted to construct complex benzylamine derivatives, such as incorporating a morpholine (B109124) moiety onto a piperidin-4-one scaffold. semanticscholar.orgmdpi.com A zinc-mediated, Mannich-like three-component reaction of aromatic halides, amines, and paraformaldehyde can also produce functionalized tertiary benzylamines. organic-chemistry.org

Multi-Component Reactions for Complex Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.com MCRs are valued for their atom economy, straightforward procedures, and ability to rapidly generate molecular complexity. Beyond the Mannich reaction, other notable MCRs for generating amine-containing scaffolds include:

Strecker Synthesis: The first documented MCR, it combines an aldehyde or ketone, an amine, and a cyanide source to produce α-amino nitriles, which can be hydrolyzed to α-amino acids. nih.gov

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. This reaction is particularly powerful for creating diverse libraries of complex molecules. nih.gov

Carboamination: Copper-catalyzed three-component carboamination of styrenes with agents like potassium alkyltrifluoroborates and various amines (including ureas or anilines) allows for the direct assembly of diverse benzylamine derivatives. nih.gov

These reactions provide powerful tools for constructing complex benzylamine-containing molecules in a convergent and efficient manner. nih.govmdpi.com

Targeted Synthesis of Positional Isomers (e.g., 2-isomer, 3-isomer)

The synthesis of specific positional isomers of 4-morpholin-4-ylmethylbenzylamine, such as the 2-isomer (ortho) and 3-isomer (meta), requires regioselective control. The general strategies for benzylamine construction can be adapted by choosing appropriately substituted starting materials.

For example, to synthesize 2-morpholin-4-ylmethylbenzylamine , one could start with 2-cyanobenzyl bromide. A nucleophilic substitution with morpholine would yield 2-(morpholinomethyl)benzonitrile. Subsequent reduction of the nitrile group, for instance through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄), would furnish the desired 2-isomer.

Similarly, the synthesis of 3-morpholin-4-ylmethylbenzylamine could begin with 3-formylbenzonitrile. A Mannich-type reaction with morpholine and a reducing agent (a form of reductive amination) could selectively form 3-(morpholinomethyl)benzonitrile. As with the ortho-isomer, the final step would be the reduction of the nitrile to the primary amine. These targeted approaches hinge on the availability and reactivity of specifically substituted benzene (B151609) ring precursors, allowing for the precise placement of the morpholinomethyl and aminomethyl groups.

Derivatization from Precursors Containing the 4-(Morpholinomethyl)phenyl Moiety

An alternative synthetic approach involves starting with a molecule that already contains the core 4-(morpholinomethyl)phenyl structure and then chemically modifying a different functional group on the aromatic ring to create the benzylamine. This strategy is efficient as the key morpholinomethyl group is installed early.

Several precursors can be utilized for this purpose:

Reduction of a Nitro Group: Starting with 1-(chloromethyl)-4-nitrobenzene, a substitution reaction with morpholine would yield 4-(4-nitrobenzyl)morpholine. The nitro group can then be reduced to a primary amine using standard methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid reductions (e.g., Sn/HCl), yielding the target compound. The reduction of a nitro group on a phenyl ring that already contains a morpholine moiety is a documented transformation in the synthesis of related compounds like 4-(4-aminophenyl)-3-morpholinone. google.comgoogle.com

Reductive Amination of an Aldehyde: The reductive amination of 4-(morpholinomethyl)benzaldehyde with ammonia would directly yield this compound.

Conversion from a Carboxylic Acid: 4-(Morpholinomethyl)benzoic acid, which can be synthesized from 4-chlorobenzonitrile and morpholine followed by hydrolysis researchgate.net, can be converted into the target benzylamine. The carboxylic acid can be transformed into an amide via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia. The resulting 4-(morpholinomethyl)benzamide can then be reduced to the benzylamine using a strong reducing agent like LiAlH₄.

This derivatization approach offers flexibility and can be advantageous if the precursor molecules are readily accessible.

| Precursor Moiety | Functional Group to be Modified | Necessary Transformation |

| 4-(Morpholinomethyl)phenyl | Nitro (-NO₂) | Reduction |

| 4-(Morpholinomethyl)phenyl | Aldehyde (-CHO) | Reductive Amination |

| 4-(Morpholinomethyl)phenyl | Carboxylic Acid (-COOH) | Conversion to Amide, then Reduction |

| 4-(Morpholinomethyl)phenyl | Nitrile (-CN) | Reduction |

Catalytic Aspects in the Synthesis of Morpholine Derivatives

The synthesis of morpholine derivatives, including this compound and its isomers, is greatly facilitated by a variety of catalytic methodologies. These methods offer significant advantages in terms of efficiency, selectivity, and environmental compatibility over traditional synthetic routes. Catalytic strategies primarily focus on the formation of the crucial C-N bond, either through the direct N-alkylation of the morpholine ring or via reductive amination of a suitable carbonyl compound.

A prominent catalytic approach is the direct N-alkylation of morpholine with benzyl alcohols. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy that utilizes a catalyst to temporarily abstract hydrogen from an alcohol, forming an aldehyde in situ. This aldehyde then reacts with the amine (morpholine) to form an iminium ion, which is subsequently reduced by the previously "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product and water as the only byproduct. This process avoids the use of pre-activated benzyl halides or other leaving groups, which can generate stoichiometric waste. A variety of transition metal catalysts, including those based on nickel, copper, iron, ruthenium, and iridium, have been shown to be effective for this transformation researchgate.net. For instance, a heterogeneous NiCuFeOx catalyst has been successfully employed for the N-alkylation of morpholine with various benzyl alcohols researchgate.net.

Another significant catalytic route is the reductive amination of benzaldehydes with morpholine. This reaction involves the initial formation of an enamine or iminium ion intermediate from the condensation of the aldehyde and the secondary amine, followed by its reduction to the corresponding amine. This reduction can be achieved using various catalytic systems. Nickel-catalyzed reductive amination has been demonstrated as a robust method for the synthesis of tertiary amines ucla.edu. Photoredox catalysis has also emerged as a powerful tool for direct reductive amination, offering mild reaction conditions without the need for an external hydrogen or hydride source nih.gov. Furthermore, heterogeneous catalysts, such as Aquivion-Fe, have been utilized for one-pot reductive aminations, allowing for easy catalyst recovery and recycling unimi.it.

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired morpholine derivative. Key parameters that are often optimized include the nature of the metal center, the type of ligand, the solvent, the temperature, and the nature of the reducing agent in reductive amination protocols. The following tables summarize representative catalytic systems and their performance in reactions analogous to the synthesis of this compound.

Table 1: Catalytic N-Alkylation of Morpholine with Benzyl Alcohol

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCuFeOx | Not specified | Not specified | Not specified | Good to Excellent | researchgate.net |

| Fe3O4@CS-Ni | Not specified | Not specified | Not specified | Good to Excellent | researchgate.net |

This table illustrates the use of heterogeneous catalysts for the direct N-alkylation of morpholine, a key step in forming the N-benzylmorpholine core structure.

Table 2: Catalytic Reductive Amination of Benzaldehyde with Morpholine

| Catalyst System | Reducing Agent / Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiBr2·diglyme / Ligand | Silane | Not specified | Not specified | High | ucla.edu |

| Ru(II) or Ir(III)-NHC Complexes | Isopropanol | Toluene | 110 | Up to 99 | |

| Aquivion-Fe | Sodium Borohydride | CPME/Methanol | 40 | 91 | unimi.it |

| Photocatalyst (e.g., Eosin Y) | Visible Light | DMSO | Room Temperature | High | nih.gov |

This table showcases various catalytic methods for the reductive amination of benzaldehyde with morpholine, a direct route to N-benzylmorpholine derivatives.

In addition to these direct methods, multi-step synthetic sequences that employ catalysis are also prevalent, particularly for the synthesis of chiral morpholine derivatives. Organocatalysis, for example, has been utilized in the enantioselective synthesis of C2-functionalized N-benzyl protected morpholines. These methods often involve an initial organocatalytic α-functionalization of an aldehyde, followed by a reductive amination and a subsequent base-induced cyclization to form the morpholine ring nih.govnih.gov. While these routes are longer, they provide access to enantiopure compounds, which are often crucial for pharmaceutical applications.

The development of efficient and selective catalytic systems continues to be a major focus in the synthesis of morpholine derivatives. The drive towards more sustainable chemical processes favors the use of earth-abundant metal catalysts, heterogeneous catalysts for ease of separation and reuse, and catalytic cycles that minimize waste generation, such as the borrowing hydrogen methodology.

Chemical Reactivity and Derivatization Research

Amine Functional Group Transformations

The primary amine of the benzyl (B1604629) moiety is a key site for derivatization, readily undergoing a variety of classical amine reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties and for introducing new pharmacophoric elements.

Common transformations include N-alkylation and N-acylation. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. quora.comlibretexts.org Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine followed by reduction, is a particularly effective method for producing secondary amines. quora.com For instance, the reaction with acetone (B3395972) in the presence of a reducing agent like sodium cyanoborohydride would yield the corresponding N-isopropyl derivative. quora.com

Acylation reactions with acid chlorides, anhydrides, or activated esters lead to the formation of stable amide derivatives. A notable example is the Hinsberg test, where the reaction with benzenesulfonyl chloride in the presence of a base yields a sulfonamide. libretexts.org This reaction is also a classic test to differentiate between primary, secondary, and tertiary amines. libretexts.org These amide and sulfonamide linkages are prevalent in bioactive molecules.

The primary amine can also participate in the formation of Schiff bases (imines) upon reaction with carbonyl compounds, which can serve as intermediates for further synthetic elaborations or as bioactive entities themselves. quora.com

Table 1: Examples of Amine Functional Group Transformations

| Transformation | Reagent(s) | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Isopropyl chloride) | Secondary Amine |

| Reductive Amination | Ketone/Aldehyde (e.g., Acetone), Reducing Agent | Secondary Amine |

| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | Amide |

| Sulfonamide Formation | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | Sulfonamide |

| Schiff Base Formation | Ketone/Aldehyde (e.g., Benzaldehyde) | Imine |

Modifications of the Morpholine (B109124) Ring System in Derivatives

The morpholine ring is generally a stable heterocycle, often incorporated into drug candidates to improve properties like solubility and metabolic stability. acs.orgnih.govnih.gov While direct modification of the morpholine ring in the parent compound is challenging, derivatives featuring altered morpholine systems are typically accessed through total synthesis, building the molecule with a pre-modified heterocyclic core.

Synthetic strategies exist for creating substituted morpholines that could be incorporated into analogues of 4-Morpholin-4-ylmethylbenzylamine. For example, enantioselective methods for synthesizing substituted morpholines can start from the S(N)2-type ring-opening of activated aziridines or azetidines with haloalcohols, followed by intramolecular cyclization. nih.gov Another approach involves the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which are cyclic depsipeptides, to form polydepsipeptides that can be chemically modified. researchgate.net

Direct chemical transformations on the morpholine ring itself are less common but have been reported. One such reaction is the N-oxidation of the tertiary amine within the morpholine ring to form the corresponding N-oxide. acs.orgasianpubs.org These N-oxides can have their own distinct biological properties or serve as intermediates. acs.orgasianpubs.org A more drastic modification involves the oxidative ring-opening of the morpholine ring. For instance, visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-arylmorpholines has been developed, offering a pathway to acyclic structures. google.com

Table 2: Potential Modifications of the Morpholine Ring in Derivatives

| Modification Type | Synthetic Strategy | Potential Outcome |

| Ring Substitution | Synthesis from substituted amino alcohols or via aziridine (B145994) ring-opening. nih.govchemrxiv.org | Introduction of alkyl or other functional groups on the morpholine ring carbons. |

| N-Oxidation | Oxidation of the morpholine nitrogen (e.g., with H₂O₂ or m-CPBA). asianpubs.orgmdpi.com | Formation of a morpholine N-oxide derivative. |

| Ring Opening | Visible-light induced oxidative cleavage of N-arylmorpholines. google.com | Cleavage of the C-C bond of the morpholine ring to form an acyclic amino-ether derivative. |

Benzyl Moiety Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic core. The regiochemical outcome of such substitutions is dictated by the directing effects of the two existing substituents: the morpholin-4-ylmethyl group (-CH₂-Morpholine) and the aminomethyl group (-CH₂NH₂).

Both substituents are classified as activating, ortho-, para-directing groups due to the electron-donating nature of the alkylamine moieties. libretexts.orglibretexts.org When two activating groups are present on a benzene ring, the more powerful activating group typically controls the position of substitution. masterorganicchemistry.comstackexchange.com The aminomethyl group is generally considered a stronger activator than the morpholin-4-ylmethyl group. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho to the aminomethyl group (positions 3 and 5). masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. libretexts.org For this compound, nitration would be expected to yield primarily 3-nitro-4-morpholin-4-ylmethyl-benzylamine. However, it is important to note that under the strong acidic conditions of nitration, the amine groups can be protonated, converting them into deactivating, meta-directing ammonium (B1175870) groups, which would complicate the reaction outcome. libretexts.org

More modern methods, such as rhodium-catalyzed C-H activation, have been developed for the ortho-alkylation of benzylamines, providing a direct route to functionalize the position adjacent to the benzylamine-bearing carbon. nih.gov

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Directing Groups | Predicted Major Product Position |

| Nitration | NO₂⁺ | -CH₂NH₂ (stronger activator), -CH₂-Morpholine (weaker activator) | Ortho to the -CH₂NH₂ group (Position 3) |

| Bromination | Br⁺ | -CH₂NH₂ (stronger activator), -CH₂-Morpholine (weaker activator) | Ortho to the -CH₂NH₂ group (Position 3) |

| Friedel-Crafts Acylation | RCO⁺ | -CH₂NH₂ (stronger activator), -CH₂-Morpholine (weaker activator) | Ortho to the -CH₂NH₂ group (Position 3) (Note: Amine groups can complex with Lewis acid catalyst) |

Formation of Complex Scaffolds Incorporating the this compound Motif

The reactivity of the primary amine makes this compound an excellent building block for constructing more complex molecular architectures, particularly through multicomponent reactions (MCRs). mdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. mdpi.com

The Petasis borono-Mannich (PBM) reaction is a prominent example. nih.govorganic-chemistry.org In this reaction, this compound could react with a carbonyl compound (like an aldehyde) and a vinyl- or aryl-boronic acid to generate highly substituted and structurally diverse amines and their derivatives, such as unnatural α-amino acids. organic-chemistry.orgwikipedia.org

Other relevant MCRs include the Ugi and Mannich reactions. The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-amidoamides, which are valuable scaffolds in medicinal chemistry. The Mannich reaction involves the aminoalkylation of a carbon acid using formaldehyde (B43269) and a primary or secondary amine, offering a route to β-amino carbonyl compounds. nih.gov The use of this compound in these reactions would directly incorporate its unique structural motif into larger, more complex heterocyclic and acyclic scaffolds, facilitating the rapid generation of compound libraries for drug discovery and other applications. acs.orgenamine.net

Table 4: Application in Multicomponent Reactions (MCRs)

| Multicomponent Reaction | Reactants | Resulting Scaffold |

| Petasis Reaction | Amine, Carbonyl, Boronic Acid | α-Substituted Amines/Amino Acids |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Amidoamides |

| Mannich Reaction | Amine, Formaldehyde, Carbonyl Compound | β-Amino Carbonyl Compounds |

Applications in Chemical Research and Design

Organic Synthesis Building Block

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. sigmaaldrich.com 4-Morpholin-4-ylmethylbenzylamine serves as a versatile scaffold, primarily due to the reactivity of its primary amine and the presence of the morpholine (B109124) group. minakem.com This compound is particularly useful in reactions that build upon the benzylamine (B48309) framework.

While this compound itself is a primary amine, its N-alkylated derivatives, which are secondary amines, are suitable precursors for enamine generation. The process can be envisioned as follows:

N-Alkylation: The primary amine group (-NH₂) of this compound is first reacted with an alkyl halide or other alkylating agent to form a secondary amine.

Condensation: This newly formed secondary amine is then reacted with an enolizable aldehyde or ketone.

Dehydration: An acid catalyst facilitates the removal of a water molecule, leading to the formation of the corresponding enamine. masterorganicchemistry.com

This enamine can then participate in various carbon-carbon bond-forming reactions, such as alkylation or acylation, making it a powerful tool for constructing more elaborate molecules.

The benzylamine moiety is a common starting point for the synthesis of various heterocyclic compounds, including imidazolidinones. Although direct synthesis from this compound is not prominently documented, a general pathway can be extrapolated. Imidazolidinones are five-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group, and they form the core of several pharmacologically active molecules.

A plausible synthetic route starting from a benzylamine derivative like this compound could involve a multi-step process, for instance, a reaction with an α-amino acid ester followed by cyclization. The primary amine of the benzylamine derivative would be crucial in forming one of the key amide bonds of the heterocyclic ring. The presence of the morpholin-4-ylmethyl substituent provides a point of structural diversity and can influence the physicochemical properties of the final imidazolidinone product.

Furthermore, benzylamine derivatives are utilized in Mannich reactions to produce β-amino ketones, which are themselves important intermediates in pharmaceutical synthesis. wisdomlib.org

Ligand Design and Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal ion bonded to one or more molecules or ions, known as ligands. sapub.org The nitrogen and oxygen atoms within this compound possess lone pairs of electrons, making the compound an excellent candidate for acting as a ligand.

This compound can form stable complexes with a variety of transition metals. The potential donor atoms in the molecule are the nitrogen of the primary amine, the nitrogen of the morpholine ring, and the oxygen of the morpholine ring. Depending on the metal ion and reaction conditions, it can act as a monodentate, bidentate, or even a bridging ligand.

The coordination behavior is influenced by several factors:

Metal Ion: The size, charge, and electronic configuration of the metal ion determine the preferred coordination number and geometry.

pH of the Solution: The protonation state of the amine groups is pH-dependent, which affects their ability to coordinate with metal ions.

Solvent: The solvent can compete for coordination sites on the metal ion.

Table 1: Potential Coordination Properties of this compound

| Property | Description |

| Potential Donor Atoms | Primary Amine (N), Morpholine Nitrogen (N), Morpholine Oxygen (O) |

| Possible Denticity | Monodentate, Bidentate |

| Common Metal Ions | Cu(II), Ni(II), Co(II), Zn(II) wisdomlib.org |

| Expected Geometry | Tetrahedral, Square Planar, Octahedral (depending on metal and stoichiometry) tjnpr.org |

Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. nih.gov This process generally results in a more stable complex compared to coordination with monodentate ligands. This compound has the potential to act as a bidentate chelating agent by coordinating to a metal ion through both the primary amine nitrogen and the morpholine nitrogen.

Binding studies, often employing techniques like spectrophotometry or potentiometry, are used to determine the stability constants of the metal complexes formed. ekb.eg These studies provide quantitative data on the affinity of the ligand for different metal ions. nih.gov Research on similar amine-based ligands shows that both 1:1 and 1:2 ligand-to-metal complexes can form, and the specific ratios depend on the ligand's concentration and structure. nih.gov The investigation of these binding events is crucial for applications in areas such as metal ion extraction and catalysis. nih.govresearchgate.net

The structure of this compound makes it an attractive component for constructing multivalent ligands. By synthesizing molecules that incorporate multiple this compound units, researchers can create ligands that can bind to multiple sites on a target, such as a protein or a metal cluster. This approach is a powerful strategy in drug design and materials science to enhance binding affinity and specificity.

Catalysis Research

The unique structure of this compound, which combines a tertiary amine within a morpholine ring and a primary benzylic amine, makes it a compound of interest in various catalytic applications.

Organocatalysis with Morpholine and Its Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of sustainable chemistry. nih.govfrontiersin.org The morpholine moiety is a key structural feature in this field, although its application has nuances.

Historically, the pyrrolidine (B122466) nucleus has been considered more efficient than morpholine or piperidine (B6355638) for organocatalysis, especially in reactions proceeding via an enamine intermediate. nih.govfrontiersin.org The lower reactivity of morpholine-enamines is attributed to two main factors: the electron-withdrawing effect of the oxygen atom in the ring and the pronounced pyramidal shape of the nitrogen atom, which together decrease the nucleophilicity of the enamine. nih.govfrontiersin.org

Despite these challenges, recent research has focused on designing highly efficient organocatalysts based on the morpholine scaffold. nih.govfrontiersin.org For instance, new ß-morpholine amino acid derivatives have been synthesized and successfully used in Michael addition reactions between aldehydes and nitroolefins. nih.govfrontiersin.org These catalysts have demonstrated the ability to afford products with excellent yields and high stereoselectivity, challenging the long-held view of morpholine's limited catalytic efficacy. nih.gov The success of these catalysts indicates that with proper structural modification, the limitations of the morpholine ring can be overcome. nih.gov

Design of Catalytic Systems Incorporating the Amine Motif

The benzylamine portion of this compound provides an additional functional site for catalytic design. Amine groups are fundamental in catalysis, acting as Brønsted bases, nucleophiles, or hydrogen-bond donors to activate substrates. The primary amine of the benzylamine group can be particularly useful.

The synthesis of morpholine and piperazine (B1678402) derivatives has been achieved using gold-catalyzed cyclization reactions of alkynylamines and alkynylalcohols. rsc.org This highlights the utility of amine-containing structures in facilitating complex organic transformations. Furthermore, palladium-catalyzed reactions are pivotal in synthesizing various morpholine derivatives. e3s-conferences.org For example, a key step in the synthesis of cis-3,5-disubstituted morpholines is a palladium-catalyzed carboamination reaction. e3s-conferences.org These examples underscore the potential for the amine motif within this compound to be leveraged in the design of novel catalytic systems.

Photocatalytic Properties of Morpholine-Containing Compounds

Photocatalysis, which uses light to drive chemical reactions, is a rapidly expanding field of research. Morpholine-containing compounds have shown promise in this area.

Recent studies have demonstrated the development of morpholine-linked metal-phthalocyanine covalent organic frameworks (COFs) for the photocatalytic reduction of CO2. rsc.org These materials exhibit remarkable activity, with one cobalt-containing framework (Co-DB-COF) achieving a CO production rate of 25.7 mmol g⁻¹ h⁻¹ with high selectivity. rsc.org The enhanced performance is attributed to the expanded π-conjugated system facilitating the separation and transport of photogenerated charge carriers. rsc.org

Additionally, the photocatalytic degradation of morpholine itself in the presence of TiO2 has been studied, indicating its susceptibility to photocatalytic processes. rsc.org This suggests that the morpholine ring in this compound could be incorporated into larger photocatalytic systems, potentially influencing their stability and electronic properties. Research has also explored photoredox α-amine C-H arylation of the morpholine ring using iridium catalysts, further expanding the synthetic routes to functionalized morpholine derivatives. sci-hub.se

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for applications in this field.

Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. The morpholine and benzylamine groups can both participate in such interactions. The morpholine ring, with its ether oxygen and amine nitrogen, can act as a hydrogen bond acceptor, while the benzylamine's -NH2 group can be a hydrogen bond donor. The aromatic ring can also engage in π-π stacking interactions.

Studies on host-guest interactions involving cyclodextrins and surfactants with terminal functional groups have shown that the nature of the substituent influences the binding. nih.gov While hydrophobic interactions are often the primary driving force, specific functionalities like aromatic rings can dictate the orientation of the guest within the host's cavity. nih.gov The benzylamine moiety of this compound could similarly direct its binding to various host molecules. The morpholine ring itself is a key component in pharmacophores that bestow selective affinity for a wide range of biological receptors, highlighting its role in molecular recognition. sci-hub.senih.gov

Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures. The amphiphilic nature of molecules containing both polar (like morpholine and amine groups) and non-polar (like the benzyl (B1604629) group) regions can drive this process.

Research on amphiphilic invertible polymers (AIPs) has shown that they can form templates that localize molecules like cyclohexasilane through host-guest interactions. rsc.org The self-assembly of these polymers creates specific domains that interact with the guest molecule. rsc.org While specific self-assembly studies on this compound are not widely reported, the structural motifs present suggest a potential for such behavior. The ability of morpholine derivatives to act as versatile building blocks in organic synthesis and their inclusion in complex structures like foldamers and oligomers further point towards their utility in constructing well-defined supramolecular architectures. rsc.orgresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the application of This compound in the design of adaptive and responsive materials utilizing non-covalent interactions.

Therefore, the section "4.4.3. Design of Adaptive and Responsive Materials Utilizing Non-Covalent Interactions" cannot be generated for the chemical compound “this compound” due to the absence of published research in this specific area.

Biological Activity Research and Mechanistic Investigations

General Biological Activity Screening of Morpholine (B109124) Derivatives

The versatile structure of the morpholine nucleus has prompted its incorporation into a multitude of compounds screened for therapeutic potential. ijprems.come3s-conferences.org This heterocycle can enhance potency and modulate physicochemical properties, making it a valuable component in drug design. ijprems.comeurekaselect.comacs.org

Derivatives of morpholine are a cornerstone in the development of new antimicrobial agents. Research has demonstrated that compounds incorporating a morpholine ring exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. asianpubs.org For instance, certain morpholine derivatives have shown activity against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov

The antimicrobial spectrum of this class of compounds also extends to antifungal and antimycobacterial activity. nih.govresearchgate.net Some newly synthesized morpholine derivatives containing an azole nucleus were tested against Mycobacterium smegmatis, a non-pigmented, rapidly growing mycobacterium. nih.gov One 1,2,4-triazole (B32235) derivative in this series, which also contained morpholine and pyridine (B92270) nuclei, demonstrated the highest activity with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL. nih.gov Other studies have synthesized morpholinoalkoxychalcones, with some compounds showing potent activity against Enterococcus faecalis (MIC of 0.6 mM) and fungi like Aspergillus niger and Candida albicans (MIC of 2.04 mM). eurekaselect.com Additionally, some morpholine-substituted quinazoline (B50416) derivatives have been noted for their antitubercular potential. nih.gov

| Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Morpholine-azole derivative | Mycobacterium smegmatis | 15.6 μg/mL | nih.gov |

| Morpholinoalkoxychalcone (B.21) | Enterococcus faecalis | 0.6 mM | eurekaselect.com |

| Morpholinoalkoxychalcone (B.43) | Aspergillus niger, Candida albicans | 2.04 mM | eurekaselect.com |

| Thiosemicarbazone and Morphine derivatives | Various bacteria and fungi | 0.29 - 5.30 µM | nih.gov |

The anticancer potential of morpholine derivatives is an area of intense research. nih.govsci-hub.se Preliminary studies on compounds derived from 4-Morpholin-4-ylmethylbenzylamine suggest they may inhibit tumor growth. A broad range of morpholine-containing molecules has been synthesized and evaluated for cytotoxic activity against various human cancer cell lines, including breast (MCF-7), lung (A549), central nervous system (U-87), colon (HCT-116, HT-29), and ovarian (ID8) cancers. nih.govnih.govsci-hub.seacs.org

For example, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range, comparable or even better than the standard drug colchicine. nih.gov Another study on morpholine-benzimidazole-oxadiazole derivatives identified compounds with potent activity against the HT-29 human colon cancer cell line and high selectivity over normal fibroblast cells. acs.orgacs.org One derivative, compound 5h , exhibited a very low IC₅₀ value of 3.103 ± 0.979 μM against HT-29 cells. acs.org Similarly, certain morpholine-acetamide derivatives have shown significant inhibition of ovarian cancer cell line proliferation. nih.gov

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Morpholine-quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 μM | nih.gov |

| Morpholine-quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM | nih.gov |

| Morpholine-benzimidazole-oxadiazole (5h) | HT-29 (Colon) | 3.103 ± 0.979 μM | acs.org |

| Morpholine-acetamide (1h) | ID8 (Ovarian) | 9.40 μM | nih.gov |

Morpholine derivatives have been investigated for their anti-inflammatory effects. researchgate.netjapsonline.com The mechanism often involves the inhibition of key inflammatory mediators. rsc.org For instance, moclobemide, a morpholine derivative, has been shown to suppress the release of certain pro-inflammatory cytokines while stimulating anti-inflammatory ones. wikipedia.org

Studies on morpholinopyrimidine derivatives revealed that they could significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory response. rsc.org Another study synthesized asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base. These compounds exhibited potent anti-inflammatory activity, with some showing IC₅₀ values for the inhibition of bovine serum albumin denaturation that were comparable to the standard drug diclofenac (B195802) sodium. japsonline.com The research suggests that the inclusion of the morpholine moiety can enhance the anti-inflammatory properties of a parent compound. japsonline.com

The unique physicochemical properties of the morpholine ring, such as its ability to improve brain permeability, make it a valuable component in the discovery of drugs targeting the central nervous system (CNS). acs.orgacs.org Morpholine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. acs.org

Research has shown that certain morpholine-containing compounds can modulate molecular targets involved in these diseases, such as by reducing the production of amyloid-β peptides in Alzheimer's disease. acs.org One study highlighted the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury. acs.org Moclobemide has also demonstrated neuroprotective properties through anti-hypoxia or anti-ischemia effects. wikipedia.org The incorporation of a morpholine ring is often used to enhance potency, act as a directing scaffold, and favorably modulate the pharmacokinetic and pharmacodynamic properties of CNS-active compounds. acs.orgnih.gov

The pharmacological screening of morpholine derivatives has revealed a broad spectrum of other potential therapeutic applications. ijprems.comacs.org

Antihyperlipidemic and Antioxidant Activity: A series of aromatic morpholine derivatives were found to simultaneously suppress cholesterol biosynthesis and protect hepatic microsomal membranes from lipid peroxidation. nih.gov In an animal model of hyperlipidemia, these compounds reduced total cholesterol, triglycerides, and LDL levels by 15-80%. nih.gov

Antiviral Activity: The morpholine nucleus is a component of various ligands being explored as antiviral drugs. nih.gov

Analgesic and Antipyretic Activity: Certain morpholine derivatives have been reported to possess analgesic and antipyretic properties. nih.gov For example, emorfazone (B1671226) is an effective analgesic, anti-inflammatory, and antipyretic medication. ijprems.com

Molecular Mechanisms of Action

For this compound, its mechanism is believed to involve acting as a ligand that binds to enzymes or receptors, thereby modulating their activity. The morpholine ring and the benzylamine (B48309) moiety are crucial for its binding affinity and specificity.

More broadly, the mechanisms for different morpholine derivatives have been elucidated:

Anticancer Mechanisms: The antitumor effects are often achieved by inhibiting key enzymes and pathways involved in cancer progression. This includes the inhibition of carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α) in ovarian cancer. nih.gov In colon cancer, derivatives have been shown to be potent and selective inhibitors of VEGFR-2, a key receptor in angiogenesis. acs.orgacs.org Other anticancer mechanisms include the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis. nih.govsci-hub.se

Antimicrobial Mechanisms: The antifungal action of some morpholine derivatives involves the inhibition of sterol biosynthesis, which is essential for the integrity of the fungal cell membrane. nih.govresearchgate.net In bacteria, some derivatives function as antibiotic adjuvants, enhancing the efficacy of conventional antibiotics by interacting with targets like penicillin-binding protein 2a (PBP2a) in MRSA or by inhibiting efflux pumps like AcrAB-TolC. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory action is frequently linked to the downregulation of pro-inflammatory enzymes. This includes the inhibition of COX-2 and iNOS, which reduces the production of prostaglandins (B1171923) and nitric oxide, respectively. rsc.org

Neuroprotective Mechanisms: In the CNS, morpholine derivatives exert their effects by modulating various receptors and enzymes. Moclobemide, for instance, acts as a reversible inhibitor of monoamine oxidase-A (RIMA), which increases the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.org Other compounds are designed to inhibit enzymes like BACE-1 or modulate secretases to reduce the formation of neurotoxic amyloid-β peptides in Alzheimer's disease. acs.org

Enzyme Inhibition Studies (e.g., DNA Topoisomerase II)

DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. semanticscholar.org Consequently, they have emerged as significant targets for the development of anticancer drugs. semanticscholar.org Inhibitors of these enzymes can be classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA.

Topoisomerase II inhibitors, such as the well-known anticancer drug etoposide, function by creating double-strand breaks in DNA, which can trigger programmed cell death, or apoptosis. semanticscholar.orgnih.gov The mechanism of action for many of these inhibitors involves intercalation into the DNA helix, which interferes with the re-ligation step of the topoisomerase II catalytic cycle. semanticscholar.org While specific studies detailing the direct inhibitory action of this compound on DNA topoisomerase II are not extensively available in the public domain, the structural motifs present in the molecule, namely the benzylamine and morpholine groups, are found in various compounds designed as enzyme inhibitors. nih.gov The investigation of such compounds often involves assessing their ability to inhibit the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA by topoisomerase II.

Receptor Modulation

Receptor modulation is a key mechanism through which the biological activity of a compound can be exerted. While specific receptor modulation by this compound is not extensively documented, it is known that the CXCR4/CXCL12 signaling axis plays a role in various physiological and pathological processes. mdpi.com The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor for which the chemokine CXCL12 is the endogenous ligand. mdpi.com The interaction between CXCR4 and CXCL12 is crucial for processes like hematopoiesis and lymphocyte trafficking. mdpi.com Dysregulation of this axis has been implicated in various diseases. mdpi.com Interestingly, a 16-amino acid peptide fragment of human serum albumin, known as Endogenous Peptide Inhibitor of CXCR4 (EPI-X4), acts as a specific antagonist and inverse agonist of CXCR4. mdpi.com

Protein and Enzyme Binding Interactions (e.g., BSA, HSA)

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical area of study in pharmacology. Serum albumins are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs. nih.govresearchgate.net The binding of a compound to serum albumin can significantly influence its pharmacokinetic properties, including its distribution, metabolism, and excretion.

Multi-spectroscopic techniques, including fluorescence spectroscopy and UV-Vis absorption spectroscopy, are commonly employed to investigate these binding interactions. nih.govnih.gov Fluorescence quenching studies can reveal the binding mechanism, which can be either static (formation of a ground-state complex) or dynamic (collisional quenching). nih.gov The Stern-Volmer constant (KSV), binding constant (Kb), and the number of binding sites (n) are key parameters determined from these studies. nih.govnih.gov

BSA and HSA are structurally similar, with HSA being composed of three homologous domains (I, II, and III), each divided into two subdomains (A and B). nih.govsharif.edu These proteins have specific binding sites, often referred to as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA), where many drugs bind. researchgate.netresearchgate.net The nature of the interaction forces, which can include hydrophobic interactions, hydrogen bonds, and van der Waals forces, can be elucidated through thermodynamic analysis. researchgate.netnih.gov

Molecular docking simulations are also utilized to predict the binding mode and identify the specific amino acid residues involved in the interaction between a small molecule and the protein. nih.govresearchgate.net

DNA Binding and Cleavage Mechanisms (e.g., Intercalation)

The interaction of small molecules with DNA is a fundamental aspect of their potential therapeutic activity, particularly in the context of cancer chemotherapy. Molecules can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA, interfering with processes like replication and transcription, and can ultimately trigger cell death.

Some topoisomerase II inhibitors, for instance, act as DNA intercalators. semanticscholar.org This intercalation stabilizes the DNA-topoisomerase complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. semanticscholar.org The ability of a compound to cleave plasmid DNA, such as pBR322, is often used as an indicator of its DNA-damaging potential.

Cell Cycle Perturbation and Apoptosis Induction

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common mechanism of action for many anticancer drugs. Compounds can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing the cell from progressing through the division cycle and ultimately leading to cell death.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov The intrinsic pathway is often triggered by cellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria. nih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents.

In Vitro Biological Assays

Cytotoxicity Assays (e.g., MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity. nih.govnih.gov The principle of the assay lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, water-insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells. nih.govnih.gov The amount of formazan produced is proportional to the number of viable cells.

The assay is typically performed by incubating cells with the test compound for a specific period, followed by the addition of the MTT solution. nih.gov After an incubation period to allow for formazan formation, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. nih.gov The absorbance of the resulting colored solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm). nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Below is an interactive data table summarizing the key biological assays and the parameters they measure.

| Assay | Purpose | Key Parameters Measured | Typical Application |

| DNA Topoisomerase II Inhibition Assay | To determine if a compound inhibits the activity of the DNA topoisomerase II enzyme. | IC50 (concentration for 50% inhibition), inhibition of DNA relaxation or decatenation. | Anticancer drug discovery. |

| Receptor Binding Assay | To measure the affinity of a compound for a specific receptor. | Kd (dissociation constant), Ki (inhibition constant), Bmax (maximum number of binding sites). | Drug development for various diseases involving receptor signaling. |

| Protein Binding Assay (e.g., Fluorescence Quenching) | To study the interaction between a compound and a protein like serum albumin. | Binding constant (Kb), number of binding sites (n), Stern-Volmer constant (KSV). | Pharmacokinetic studies. |

| DNA Binding/Cleavage Assay | To assess the ability of a compound to bind to and/or cleave DNA. | Binding mode (intercalation, groove binding), DNA cleavage efficiency. | Development of DNA-targeting drugs. |

| Cell Cycle Analysis | To determine the effect of a compound on the progression of the cell cycle. | Percentage of cells in G1, S, and G2/M phases, induction of cell cycle arrest. | Cancer research. |

| Apoptosis Assay (e.g., Annexin V/PI Staining) | To detect and quantify programmed cell death (apoptosis). | Percentage of apoptotic cells, activation of caspases. | Cancer research, toxicology. |

| MTT Cytotoxicity Assay | To measure the cytotoxic effect of a compound on cultured cells. | IC50 (concentration for 50% inhibition of cell viability). | Drug screening, toxicology. |

Luciferase Reporter Phage (LRP) Assay

The Luciferase Reporter Phage (LRP) assay is a high-throughput screening method particularly valuable in the field of mycobacteriology for identifying compounds with antitubercular activity. The assay utilizes mycobacteriophages—viruses that specifically infect mycobacteria—that have been genetically engineered to carry the luciferase gene. When the phage infects a viable Mycobacterium tuberculosis cell, the luciferase gene is expressed, and in the presence of the substrate luciferin (B1168401) and cellular ATP, light is produced. A reduction in light output in the presence of a test compound indicates inhibition of bacterial viability.

While morpholine derivatives have been the subject of in vitro screening against M. tuberculosis H37Rv, and benzylamine derivatives have been assessed using luciferase reporter systems for other biological targets, a specific study detailing the evaluation of this compound using an LRP assay against M. tuberculosis is not prominently available in the reviewed scientific literature. sci-hub.segoogle.com However, the LRP assay remains a principal tool for screening chemical libraries that could include such compounds for antituberculosis drug discovery. sci-hub.se

Advanced Cell-Based Screening Platforms

Advanced cell-based screening platforms are crucial for determining the effect of chemical compounds on cellular behavior and viability. These platforms, which range from high-throughput screening of cancer cell lines to antimicrobial assays, provide a more biologically relevant context than target-based assays alone.

The morpholine heterocycle, a key feature of this compound, is a common component in molecules screened across various cell-based assays. For instance, derivatives containing the morpholine ring have been evaluated for anticancer activity against numerous cell lines, including Jurkat T cells, H460, PC-3, C6, and HeLa lines. sci-hub.senih.gov In the realm of antimicrobial research, a structurally related compound, 4-(1-(morpholinomethyl)-1H-benzimidazol-2-yl)benzamine, was synthesized and evaluated in a computational and in-vitro screen for its activity against bacterial and fungal pathogens. openmedicinalchemistryjournal.com These studies underscore the utility of cell-based platforms in identifying the biological potential of molecules containing the morpholinomethyl fragment.

Table 1: Examples of Cell-Based Screening of Morpholine Derivatives

| Derivative Class | Cell Line(s) | Observed Activity |

|---|---|---|

| Benzisothiazole-morpholine | Jurkat T cells | Anticancer |

| Morpholine-thiopyrano pyrimidine | H460, PC-3 | Anticancer (mTOR inhibition) |

| Quinoline-morpholine | - | Caspase 3 inhibition |

This table is generated based on findings from multiple studies on various morpholine derivatives. sci-hub.senih.govopenmedicinalchemistryjournal.com

Medicinal Chemistry Scaffold Role

The structural framework of a molecule, or its scaffold, is fundamental to its biological activity and pharmacokinetic properties. The this compound structure incorporates moieties that are considered valuable scaffolds in medicinal chemistry.

Privileged Scaffold Identification and Utility

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby appearing in a range of biologically active compounds. The morpholine ring is widely recognized as a privileged scaffold in medicinal chemistry. nih.govjchemrev.com Its inclusion in a molecule can contribute to improved pharmacokinetic profiles and a plethora of biological activities. nih.gov

The utility of the morpholine scaffold is extensive, with derivatives exhibiting activities such as antitubercular, anti-inflammatory, anticancer, and neuroprotective effects. nih.govjchemrev.com The morpholine ring's favorable properties, including its ability to improve solubility and metabolic stability, make it a desirable component for drug design. For example, the World Drug Index includes over 100 drugs that feature a morpholine ring, highlighting its importance and versatility in therapeutics. nih.gov

Scaffold Hopping Strategies in Drug Discovery

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This approach is used to discover novel intellectual property, improve potency, or overcome issues with pharmacokinetics or toxicity.

While no specific studies were identified that use this compound as a starting point for a scaffold hopping campaign, the morpholinomethyl fragment itself is a valuable building block that can be incorporated onto different core structures. An example can be seen in the synthesis of novel benzimidazole (B57391) derivatives, where a key step involves the Mannich base reaction to attach a morpholinomethyl group to the benzimidazole scaffold. openmedicinalchemistryjournal.com This demonstrates how the -(CH2)-morpholine unit can be "hopped" onto various molecular frameworks to explore new chemical space and modulate biological activity.

Structural Modification for Enhanced Bioactivity and Pharmacokinetic Profiles

The systematic structural modification of a lead compound is a critical process in medicinal chemistry to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. For molecules containing the this compound framework, modifications can be envisioned on the benzylamine ring, the benzylic methylene (B1212753) linker, or the morpholine ring.

Structure-activity relationship (SAR) studies on various morpholine derivatives have provided insights into how structural changes impact bioactivity. For instance, in a series of antitubercular morpholine derivatives, the presence of electronegative substituents was found to be important for potency. sci-hub.se In another series of anticancer agents, substitutions on the phenyl ring attached to the morpholine were found to be favorable for activity. sci-hub.se Furthermore, the incorporation of a morpholine ring is a known strategy to modulate the pharmacokinetic profile of drug candidates, often leading to enhanced solubility or metabolic stability. nih.gov These findings suggest that targeted structural modifications to the this compound scaffold could be a fruitful strategy for developing agents with enhanced therapeutic potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1-(morpholinomethyl)-1H-benzimidazol-2-yl)benzamine |

| Luciferin |

| GDC0941 |

| BMCL-200908069-1 |

| 5-flouro uracil |

| Thiourea |

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemmethod.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol). This value quantifies the strength of the interaction between the ligand and its protein target; a more negative value typically indicates a stronger, more favorable interaction. nih.govnih.gov Docking software like AutoDock Vina is commonly used for this purpose. chemmethod.com

For instance, in studies of other morpholine-containing compounds, molecular docking has been used to predict binding affinities against various protein targets. A study on a series of Schiff base complexes containing a morpholine (B109124) moiety investigated their potential as antimicrobial agents by docking them against receptors from C. albicans and P. falciparum. The results revealed strong binding affinities, with calculated binding energies reaching as low as -9.2 kcal/mol for some compounds, suggesting potent inhibitory activity. researchgate.net Similarly, docking studies on novel chromone (B188151) derivatives against the CDK4 enzyme, a cancer target, have been used to correlate predicted binding affinities with experimentally observed cytotoxic activity. nih.gov

While specific binding affinity data for 4-Morpholin-4-ylmethylbenzylamine is not published, a hypothetical docking study would yield results that could be presented as follows:

Table 1: Illustrative Predicted Binding Affinities for a Morpholine Derivative Against Various Protein Targets This table is for illustrative purposes and shows representative data for analogous compounds, not this compound.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| C. albicans Dihydrofolate Reductase | 1DDR | -9.2 |

| P. falciparum Lactate Dehydrogenase | 1CET | -7.8 |

Beyond predicting affinity, molecular docking identifies the most probable binding site (or "pocket") on the protein and the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's mechanism of action and can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals Forces: Weak, short-range attractions.

Pi-Interactions (π-π, C-H-π): Interactions involving aromatic rings.

In studies of related molecules, the morpholine ring itself is often involved in key interactions. For example, research on a morpholine-substituted Schiff base highlighted that weak O-H···N and C-H···π interactions were responsible for the stability of the molecule within the crystal unit cell. researchgate.net In another study on chromone derivatives, docking results showed that the most active compounds formed strong hydrogen bonds and hydrophobic interactions within the active site of the CDK4 enzyme. nih.gov For this compound, the morpholine's oxygen and nitrogen atoms could act as hydrogen bond acceptors, while the benzyl (B1604629) ring could participate in hydrophobic and pi-stacking interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. chemmethod.com By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex and analyze its conformational flexibility in a simulated physiological environment. nih.gov

After a ligand is docked into a protein, MD simulations can be run to observe how the complex behaves. chemmethod.com This process reveals whether the initial binding pose is stable or if the ligand shifts to a different conformation. One key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A low and stable RMSD value for the ligand and the protein's binding site residues suggests that the binding pose is stable. nih.gov Research on other complex molecules has shown that stable RMSD values of 1.5–1.7 Å over a simulation period indicate a stable ligand-target complex. researchgate.net

MD simulations allow for a detailed analysis of the stability of specific interactions (like hydrogen bonds) identified in docking. nih.gov By tracking the distance and angle of a potential hydrogen bond throughout the simulation, researchers can calculate its "occupancy," or the percentage of time the bond exists. High-occupancy hydrogen bonds are considered critical for maintaining the stability of the complex. youtube.com Another metric, the Root Mean Square Fluctuation (RMSF), can be used to identify which parts of the protein are flexible and which are stabilized upon ligand binding. chemmethod.com

Table 2: Illustrative Molecular Dynamics Simulation Metrics for a Ligand-Protein Complex This table is for illustrative purposes and shows representative data for analogous compounds, not this compound.

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | ~1.6 Å | Stable binding conformation |

| Protein RMSF (Binding Site) | < 1.0 Å | Low fluctuation, indicating stabilization by the ligand |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. clinicsearchonline.org These methods provide insights into molecular geometry, charge distribution, and chemical reactivity.

DFT calculations can be used to optimize the three-dimensional geometry of a molecule like this compound and to determine its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies that the molecule is more reactive. researchgate.net

For example, DFT calculations on other morpholine derivatives have been used to confirm low HOMO-LUMO energy gaps (e.g., ~3.4 eV), indicating high reactivity. researchgate.net Similar calculations on Morpholin-4-ium p-aminobenzoate (MPABA) were performed using the Gaussian 09 program to determine its ground state molecular geometry and other atomic properties. clinicsearchonline.org These theoretical results are often compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model. clinicsearchonline.org

Table 3: Illustrative Quantum Chemical Properties for a Morpholine Derivative This table is for illustrative purposes and shows representative data for analogous compounds, not this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability |

| LUMO Energy | -2.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

QSAR models are built by correlating molecular descriptors (quantifiable features of a molecule) with a measured biological response. For a series of derivatives based on the this compound scaffold, a QSAR study could predict their potential as, for example, antimicrobial or anticancer agents.

A typical QSAR workflow would involve:

Synthesizing or computationally generating a library of analogues of this compound with varied substituents on the benzyl ring.

Calculating a wide range of molecular descriptors for each analogue (e.g., electronic, steric, hydrophobic, and topological parameters).

Measuring the biological activity of a subset of these compounds (the "training set").

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the activity.

Validating the model using an external set of compounds (the "test set") to ensure its predictive power.

Such models can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

The core of QSAR is understanding which molecular properties drive biological activity. For morpholine-containing compounds, studies have shown that properties like lipophilicity (logP), molecular volume, dipole moment, and polarization significantly affect their biological functions, such as antioxidant activity. For a series of this compound derivatives, a QSAR analysis might reveal that:

Increased lipophilicity enhances membrane permeability, leading to better activity against an intracellular target.

The presence of a hydrogen bond donor or acceptor at a specific position on the benzyl ring is critical for binding to a receptor.

A smaller molecular volume is correlated with higher activity, suggesting steric constraints within the target's binding pocket.

Table 2: Key Physicochemical Descriptors in a Hypothetical QSAR Study of this compound Analogs

| Descriptor | Definition | Potential Impact on Biological Response |

| LogP | Octanol-water partition coefficient | Influences solubility, membrane permeability, and metabolic stability. |

| TPSA | Topological Polar Surface Area | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Molecular Weight | Mass of the molecule | Affects diffusion rates and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Dipole Moment | Measure of net molecular polarity | Governs electrostatic and dipole-dipole interactions with the biological target. |

| HOMO/LUMO Energies | Frontier orbital energies | Correlate with the molecule's ability to participate in charge-transfer interactions. |

In Silico Drug Design and Virtual Screening

The scaffold of this compound is a prime candidate for structure-based drug design. This approach uses the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design or identify molecules that can bind to it with high affinity and specificity.

Virtual screening involves computationally docking large libraries of compounds into the binding site of a target protein. The this compound structure could be used as a starting point or "fragment" to search for more complex molecules that share its core but have improved binding characteristics. For example, a study on Ebola virus inhibitors identified active compounds from the 4-(aminomethyl)benzamide (B1271630) class through high-throughput screening, a family structurally related to this compound.

The process typically involves:

Target Identification: Obtaining the 3D structure of a protein implicated in a disease, usually from X-ray crystallography or cryo-EM.

Binding Site Analysis: Identifying a pocket on the protein surface suitable for ligand binding.

Molecular Docking: Computationally placing this compound or its derivatives into the binding site and calculating a "docking score," which estimates the binding affinity.

Hit Identification: Compounds with the best scores are identified as "hits" for further experimental validation.

This in silico approach allows for the rapid evaluation of thousands or even millions of potential drug candidates, drastically narrowing the field for laboratory synthesis and testing.

Machine Learning Approaches in Ligand Design and Material Discovery